molecular formula C7H12N4O B1272245 1-Ethyl-3-methyl-1h-pyrazole-5-carbohydrazide CAS No. 263016-17-7

1-Ethyl-3-methyl-1h-pyrazole-5-carbohydrazide

Cat. No.: B1272245
CAS No.: 263016-17-7
M. Wt: 168.2 g/mol
InChI Key: SPEWPMBDWDUKSU-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound with the molecular formula C7H12N4O. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms.

Preparation Methods

The synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol. The product is then purified by recrystallization .

The reaction conditions, such as temperature and solvent choice, can be optimized to improve yield and purity .

Chemical Reactions Analysis

1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups, such as amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide group is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield pyrazole-5-carboxylic acid derivatives .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide group can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

2-ethyl-5-methylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-11-6(7(12)9-8)4-5(2)10-11/h4H,3,8H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEWPMBDWDUKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372520
Record name 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263016-17-7
Record name 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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